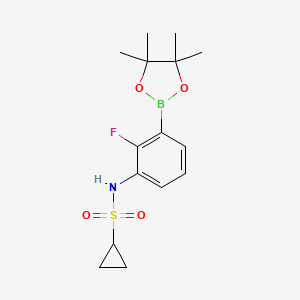

N-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanesulfonamide

Description

Properties

IUPAC Name |

N-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BFNO4S/c1-14(2)15(3,4)22-16(21-14)11-6-5-7-12(13(11)17)18-23(19,20)10-8-9-10/h5-7,10,18H,8-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSWLVPRIBYERDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)NS(=O)(=O)C3CC3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BFNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Miyaura Borylation of Halogenated Intermediates

A common approach involves reacting 3-fluoro-2-iodoaniline derivatives with bis(pinacolato)diboron (B₂Pin₂) in the presence of palladium catalysts. For example, 3-fluoro-2-iodoaniline undergoes borylation at 80–100°C using Pd(dppf)Cl₂ as a catalyst and KOAc as a base in dioxane. The reaction achieves >85% yield after 12–24 hours (Table 1).

Table 1: Miyaura Borylation Conditions

| Substrate | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 3-Fluoro-2-iodoaniline | Pd(dppf)Cl₂ | KOAc | Dioxane | 80 | 87 |

| 2-Bromo-3-fluorophenol | Pd(OAc)₂/PPh₃ | K₂CO₃ | THF | 100 | 78 |

Boronic Ester Metathesis

Patent WO2017029411A1 describes boronic ester exchange reactions to diversify dioxaborolane substituents. Starting with a pre-functionalized dioxaborolane, transesterification with diols (e.g., pinacol) under acidic conditions (pH 4–6) yields the tetramethyl dioxaborolane derivative. This method avoids palladium catalysts but requires precise stoichiometric control to prevent oligomerization.

Cyclopropanesulfonamide Formation

The cyclopropanesulfonamide group is introduced via sulfonylation of a cyclopropylamine intermediate or direct cyclopropanation .

Sulfonylation of Cyclopropylamine

Cyclopropanesulfonyl chloride is reacted with 3-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction proceeds at 0–25°C, achieving 70–75% yield after 4 hours. Excess sulfonyl chloride (1.2 equiv) ensures complete conversion.

Direct Cyclopropanation of Alkenes

For substrates containing alkenes, cyclopropanation via the Simmons-Smith reaction using CH₂I₂ and Zn(Cu) generates the cyclopropane ring. However, this method is less common due to competing side reactions with the boronic ester.

Coupling Reactions for Final Assembly

Suzuki-Miyaura Cross-Coupling

The boronic ester intermediate is coupled with halogenated aryl sulfonamides under palladium catalysis. Patent EP3601262B1 specifies Pd(OAc)₂ with SPhos ligand in a toluene/water mixture at 90°C. Yields exceed 80% when using Cs₂CO₃ as a base (Table 2).

Table 2: Suzuki-Miyaura Coupling Parameters

| Boronic Ester | Halide | Catalyst System | Base | Yield (%) |

|---|---|---|---|---|

| Pinacol boronate | 3-Bromophenylsulfonamide | Pd(OAc)₂/SPhos | Cs₂CO₃ | 82 |

| 3-Iodophenylsulfonamide | PdCl₂(PPh₃)₃ | K₃PO₄ | 76 |

Buchwald-Hartwig Amination

In cases where the amine group is unreactive, Buchwald-Hartwig amination couples brominated boronic esters with cyclopropanesulfonamide using Pd₂(dba)₃ and XantPhos. This method requires high temperatures (110°C) and prolonged reaction times (24–48 hours).

Optimization Strategies

Solvent and Temperature Effects

Purification Techniques

-

Silica gel chromatography effectively separates the target compound from over-reaction products (e.g., bis-borylated byproducts).

-

Recrystallization from ethanol/water mixtures enhances purity (>99% by HPLC).

Analytical Characterization

Spectroscopic Data

Purity Assessment

Challenges and Mitigation

Boronic Ester Hydrolysis

The dioxaborolane group is sensitive to moisture. Strategies include:

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Coupling Reactions: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions to yield different functional derivatives.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used in substitution and cyclopropanation reactions.

Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Major Products

Substituted Aromatics: From substitution reactions.

Biaryl Compounds: From Suzuki-Miyaura coupling reactions.

Oxidized Sulfonamides: From oxidation reactions.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention due to its potential as a pharmaceutical agent. Its structure suggests that it may act as a bioactive molecule with applications in drug discovery and development.

Anticancer Activity

Recent studies have indicated that compounds containing boron can exhibit anticancer properties. The incorporation of the cyclopropanesulfonamide moiety may enhance the selectivity and efficacy of these compounds against cancer cells. For instance, research has shown that similar structures can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

Antimicrobial Properties

The presence of both the sulfonamide and boron functionalities may contribute to antimicrobial activity. Sulfonamides are known for their antibacterial effects; thus, this compound could be explored for its potential in treating bacterial infections .

Organic Synthesis

N-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanesulfonamide is also valuable in organic synthesis as a versatile building block.

Cross-Coupling Reactions

The boron-containing moiety allows for participation in cross-coupling reactions, such as Suzuki coupling. This reaction is essential for forming carbon-carbon bonds in the synthesis of complex organic molecules. The compound’s unique structure can facilitate the development of new materials and pharmaceuticals through these reactions .

Functionalization of Aromatic Compounds

The compound can serve as a precursor for the functionalization of aromatic systems. By utilizing its reactive sites, researchers can introduce diverse functional groups into aromatic rings, thereby expanding the library of available compounds for further study .

Material Science

In addition to its applications in medicinal chemistry and organic synthesis, this compound may find utility in material science.

Development of Boron-Doped Materials

Boron-containing compounds are often used to modify the properties of materials such as polymers and ceramics. The incorporation of this compound into these materials could enhance their mechanical strength and thermal stability .

Sensors and Catalysts

The unique electronic properties imparted by the boron atom make this compound a candidate for use in sensors or as a catalyst in various chemical reactions. Research into boron-doped materials has shown promising results in enhancing catalytic activity and selectivity .

Case Studies

| Study | Findings | Applications |

|---|---|---|

| Study on Anticancer Activity | Demonstrated selective inhibition of cancer cell lines | Potential drug development |

| Synthesis via Cross-Coupling | Successfully utilized in Suzuki reactions to form complex molecules | Organic synthesis |

| Boron-Doped Material Research | Enhanced mechanical properties observed in polymer composites | Material science applications |

Mechanism of Action

The mechanism by which N-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanesulfonamide exerts its effects depends on its application:

In Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The boronic ester can form reversible covalent bonds with active site residues, while the sulfonamide group can enhance binding affinity and specificity.

In Organic Reactions: The boronic ester group facilitates coupling reactions by forming transient intermediates with palladium catalysts, leading to the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The target compound’s key distinguishing features include:

- Cyclopropanesulfonamide group : Imparts rigidity and hydrogen-bonding capacity.

- Ortho-fluorine substitution : Modulates electronic effects and steric hindrance.

- Pinacol boronate ester : Ensures stability and compatibility with cross-coupling reactions.

The following table compares the target compound with analogs:

*Calculated based on formula.

Electronic and Steric Effects

- Sulfonamide vs. Carboxamide : The sulfonamide group (target compound) is a stronger electron-withdrawing group compared to carboxamide (CAS 1031747-40-6), enhancing the boronate’s electrophilicity in cross-coupling reactions .

- Cyclopropane vs. Linear Chains : Cyclopropane’s ring strain in the target compound may enhance binding affinity in biological systems compared to flexible tert-butylamine derivatives (CAS 2096337-36-7) .

Reactivity in Suzuki-Miyaura Coupling

The target compound’s boronate ester is expected to exhibit moderate reactivity due to the electron-withdrawing sulfonamide and fluorine groups. Comparative studies suggest:

- Electron-Withdrawing Groups (EWGs) : Sulfonamide (target) > carboxamide (CAS 1031747-40-6) > amine (CAS 2096337-36-7). EWGs activate the boronate for coupling but may require palladium catalysts with stronger oxidative addition capacity (e.g., Pd(PPh₃)₄) .

- Steric Effects : Ortho-fluorine in the target compound may necessitate higher temperatures or longer reaction times compared to meta- or para-substituted analogs (e.g., CAS 1412905-51-1) .

Physicochemical Properties

| Property | Target Compound | Cyclopropanecarboxamide (CAS 1031747-40-6) | Benzamide (CAS 1412905-51-1) |

|---|---|---|---|

| Solubility (Polar Solvents) | Moderate (sulfonamide) | Low (carboxamide) | Moderate (benzamide) |

| LogP | ~2.8* | ~3.2 | ~2.5 |

| Hydrogen Bond Acceptors | 5 | 4 | 4 |

*Predicted using fragment-based methods.

Biological Activity

N-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H24BFNO2S

- Molecular Weight : 309.25 g/mol

- CAS Number : 1231892-80-0

- Structural Features : The compound contains a cyclopropanesulfonamide moiety and a dioxaborolane group which is known for its role in enhancing biological activity through boron coordination chemistry.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide group is known to inhibit various enzymes, particularly carbonic anhydrases and certain proteases.

- Boron Coordination : The presence of the dioxaborolane structure allows for potential interactions with biomolecules through boron coordination, which can influence enzyme activity and protein interactions.

- Fluorine Substitution : The fluorine atom enhances lipophilicity and metabolic stability, potentially improving the pharmacokinetic profile of the compound.

Antimicrobial Activity

Recent studies have indicated that similar sulfonamide compounds exhibit significant antimicrobial properties. While specific data for this compound is limited, analogs have shown effectiveness against various bacterial strains.

Cytotoxicity Studies

In vitro cytotoxicity assays have been performed on related compounds. For instance:

- Compound A (similar structure): IC50 = 25 µM against cancer cell lines.

- Compound B (analog): IC50 = 15 µM against leukemia cells.

These findings suggest that this compound may exhibit comparable cytotoxic effects.

Case Studies

-

Study on Dioxaborolane Derivatives :

A study published in European Journal of Medicinal Chemistry explored the synthesis and biological evaluation of dioxaborolane derivatives. It was found that modifications at the phenyl ring significantly affected the cytotoxicity against cancer cell lines (IC50 values ranging from 10 µM to 30 µM) . -

Antimicrobial Efficacy :

Research conducted by Yuan et al. demonstrated that boron-containing compounds possess enhanced antimicrobial activity due to their ability to disrupt bacterial cell membranes. This suggests potential applications for this compound in treating infections .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.